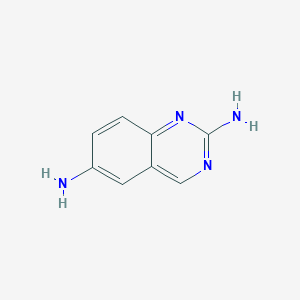

Quinazoline-2,6-diamine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

quinazoline-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H,9H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQGNMIFCUOXTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NC=C2C=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629000 | |

| Record name | Quinazoline-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882670-95-3 | |

| Record name | Quinazoline-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Quinazoline 2,6 Diamine and Functionalized Derivatives

Established Strategies for Quinazoline (B50416) Core Formation with Diamine Moieties

The construction of the quinazoline core is a fundamental step in the synthesis of Quinazoline-2,6-diamine. Several established methods are employed, often involving the cyclization of appropriately substituted precursors. A common approach begins with anthranilic acid derivatives. For instance, the reaction of anthranilic acids with amides, known as the Niementowski quinazoline synthesis, is a widely used method for forming the 3H-quinazolin-4-one ring. frontiersin.org While this typically yields quinazolinones, subsequent chemical modifications can introduce the desired amine functionalities.

Another strategy involves the use of 2-aminobenzonitriles as starting materials. These can undergo cyclization reactions with various reagents to form the quinazoline ring. For example, a tandem condensation of a cyanoimidate with an amine followed by reductive cyclization using an iron-HCl system provides an efficient route to N4-substituted 2,4-diaminoquinazolines. organic-chemistry.org This method offers a practical and economical alternative to traditional approaches that often result in modest yields or require harsh conditions. organic-chemistry.org

Furthermore, the synthesis of quinazolines can be achieved from 2-aminoaryl ketones. mdpi.com The reaction of these ketones with a nitrogen source, such as ammonium (B1175870) acetate (B1210297), can lead to the formation of the quinazoline core. nih.gov Microwave-assisted synthesis has also emerged as a powerful technique, often reducing reaction times and increasing yields compared to conventional heating methods. frontiersin.org

Targeted Synthesis of 2,6-Diaminoquinazoline Scaffolds

The specific placement of amino groups at positions 2 and 6 of the quinazoline ring requires carefully designed synthetic routes that control regioselectivity.

Regiospecific Introduction of Amine Functionalities at Positions 2 and 6

A key intermediate for the synthesis of 2,6-diaminoquinazolines is 2,4-diamino-6-nitroquinazoline (B1584899). nih.govacs.org The nitro group at the 6-position serves as a precursor to the amine functionality. This intermediate can be synthesized and then the nitro group can be reduced to an amine. For example, the reduction of 2,4-diamino-6-nitroquinazoline with hydrogen gas and a Raney nickel catalyst affords 2,4,6-triaminoquinazoline. acs.org

Another approach involves the use of 2-amino-5-nitrobenzonitrile (B98050). This starting material already contains the nitrogen precursor at the desired position. Cyclization strategies can then be employed to build the pyrimidine (B1678525) ring, followed by reduction of the nitro group.

The introduction of the amino group at the 2-position can be achieved through various methods. One common strategy is the displacement of a leaving group, such as a halogen or a sulfonyl group, with an amine. For instance, 2,4-dichloroquinazolines can be selectively aminated at the 2- and 4-positions. arabjchem.org

Multicomponent Reaction Approaches in this compound Synthesis

Multicomponent reactions (MCRs) have gained prominence in the synthesis of complex molecules like quinazolines due to their efficiency and atom economy. openmedicinalchemistryjournal.comajol.info These reactions allow for the formation of the quinazoline scaffold in a single step from three or more starting materials.

While direct MCRs for this compound are not extensively documented, MCRs are widely used to generate substituted quinazolines which can then be further functionalized. For instance, a four-component reaction of aldehydes, cycloketones, and cyanoamides under microwave irradiation can produce substituted quinazoline-carbonitriles. openmedicinalchemistryjournal.com Another example is the Biginelli reaction, which can be adapted to synthesize quinazoline-2,5-diones from substituted dimedones, aldehydes, and urea (B33335)/thiourea. openmedicinalchemistryjournal.com These products can then undergo further transformations to introduce the desired diamine functionalities.

A bifurcated Ugi four-component reaction (Ugi-4CR) has been developed for the rapid synthesis of diverse polycyclic quinazolinones, showcasing the power of MCRs in building the core structure. acs.org

Catalytic Strategies for Efficient Functionalization (e.g., Copper-Catalyzed Coupling Reactions)

Catalytic methods, particularly those employing transition metals, have become indispensable for the efficient and selective functionalization of the quinazoline ring. Copper-catalyzed reactions are particularly noteworthy for their versatility in forming C-N and C-C bonds. mdpi.comchim.it

Copper-catalyzed C-H functionalization allows for the direct introduction of substituents onto the quinazoline core without the need for pre-functionalized substrates. rsc.org For example, copper(II) acetate has been used to catalyze the reaction between 2-aminobenzaldehydes and phenacylazides to form functionalized quinazolines. mdpi.com

Copper-catalyzed coupling reactions, such as the Ullmann condensation, are also employed. These reactions typically involve the coupling of a halo-quinazoline with an amine in the presence of a copper catalyst. mdpi.com For instance, a CuI-catalyzed tandem reaction has been developed for the synthesis of functionalized quinazolines from 1-(2-bromophenyl)-methanamines and amidines. mdpi.com Furthermore, a CuBr-catalyzed one-pot tandem approach allows for the synthesis of substituted quinazolines from 1-(2-halophenyl)methanamines and amidines. mdpi.com

Methodological Advancements for Purity, Yield, and Scalability in Academic Synthesis

Recent advancements in synthetic methodologies have focused on improving the purity, yield, and scalability of quinazoline synthesis. The use of green chemistry principles is a significant trend, with an emphasis on environmentally benign solvents and catalysts. rsc.orgtandfonline.com

Microwave-assisted synthesis has been shown to significantly accelerate reaction times and improve yields for various quinazoline syntheses, including the Niementowski reaction. frontiersin.orgtandfonline.com This technique often leads to products of high purity. frontiersin.org

The use of solid-state melt reactions and mechanochemical methods, such as liquid-assisted grinding (LAG), offers solvent-free or solvent-minimized alternatives to traditional solution-based synthesis. rsc.org These methods can produce excellent yields of quinazoline derivatives. rsc.org

For industrial-scale synthesis, the development of one-pot procedures and the use of readily available, inexpensive starting materials are crucial. arkat-usa.org For example, an eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones has been developed that is scalable to the kilogram level. jst.go.jp

Rational Derivatization Strategies for Enhancing Pharmacological Potential

The derivatization of the this compound scaffold is a key strategy for modulating its pharmacological properties. Structure-activity relationship (SAR) studies guide the rational design of new analogues with improved potency and selectivity. nih.gov

Derivatization often focuses on the amino groups at positions 2 and 6. For example, N-alkylation or N-arylation of these amino groups can significantly impact biological activity. In the synthesis of lipophilic 2,4-diamino-6-substituted quinazolines, the N9-H analogues were obtained via regiospecific reductive amination of benzaldehydes with 2,4,6-triaminoquinazoline. nih.gov Subsequent N-methylation of the N9-H precursors yielded the N9-CH3 analogues. nih.gov

Introducing different substituents on the quinazoline core can also influence its pharmacological profile. For instance, the introduction of a pyrrolidine (B122466) moiety at the 2-position of certain quinazoline hybrids resulted in significant antitumor activity. nih.gov Furthermore, the incorporation of a thiazole (B1198619) moiety has been explored to create novel DPP-IV inhibitors. researchgate.net The strategic placement of various functional groups can enhance interactions with biological targets, leading to more potent and selective therapeutic agents.

N-Substitution of Amine Groups to Modulate Bioactivity

The presence of two amine groups at the C2 and C6 positions of the quinazoline ring offers rich opportunities for chemical modification. N-substitution is a primary strategy to fine-tune the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

A key aspect in the synthesis of N-substituted quinazoline-diamines is the regioselective functionalization of the amine groups. Studies have shown that the amino group at the 6-position of the quinazoline ring is more nucleophilic than the one at the 4-position (in a quinazoline-4,6-diamine analog), allowing for selective reactions. For instance, in the synthesis of 6-substituted 4-aminoquinazolines, the reaction of quinazoline-4,6-diamine with acyl chlorides preferentially occurs at the 6-amino position. Subsequent modification, such as acetylation, can then be directed to the 4-amino group under different reaction conditions. jst.go.jp This regioselectivity is crucial for creating a diverse library of compounds with specific substitution patterns.

The nature of the substituent on the nitrogen atom significantly impacts the biological activity. For example, the introduction of various acyl or urea moieties at the 6-amino position has been explored to develop inhibitors for specific enzymes like phosphoinositide 3-kinases (PI3Ks). jst.go.jp Similarly, in the context of N²,N⁴-disubstituted quinazoline-2,4-diamines, the type of substitution has been shown to be critical for antibacterial activity against multidrug-resistant pathogens like Acinetobacter baumannii. nih.gov Research has demonstrated that specific substitutions can convert a compound from being inactive to potently bactericidal. nih.gov

Table 1: Examples of N-Substituted Quinazoline Diamines and their Bioactivity

| Compound Structure/Class | Substitution Details | Observed Bioactivity | Reference |

| 6-Substituted 4-Aminoquinazolines | Unsubstituted benzamide (B126) at position 6 and an acetyl group at N⁴. | Showed the best inhibitory activity on PI3Kγ among the synthesized series. | jst.go.jp |

| N²,N⁴-Disubstituted Quinazoline-2,4-diamines | N²-benzyl-N⁴-methyl substitution. | Effective against Acinetobacter baumannii. | nih.govmdpi.com |

| 2,4-Diamino-6-[(aryl)thio]quinazolines | Replacement of the 4-amino group with hydrazine (B178648) or hydroxyamino moieties. | Markedly reduced the antimalarial properties against Plasmodium berghei. | nih.gov |

| 6-Iodo-2-propyl-4(3H)-quinazolinone derivatives | Introduction of various substituents. | Certain derivatives showed up to 98% inhibition of aldehyde oxidase, indicating antioxidant potential. | acgpubs.org |

Strategic Introduction of Diverse Side Chains and Complementary Heterocyclic Moieties

Beyond simple N-alkylation or acylation, the strategic introduction of more complex side chains and additional heterocyclic rings onto the this compound framework is a powerful method for developing highly potent and selective therapeutic agents. This approach can lead to compounds that interact with multiple biological targets or possess novel mechanisms of action.

The synthesis of these complex derivatives often involves multi-step reaction sequences. For instance, a common strategy is the initial synthesis of a versatile quinazoline intermediate, such as a 4-chloroquinazoline (B184009), which can then undergo nucleophilic substitution reactions with various amines, thiols, or alcohols to introduce the desired side chains. mdpi.com Copper-catalyzed cyclization and subsequent nucleophilic aromatic substitution are other facile methods used to attach larger donor moieties like carbazole (B46965) or phenothiazine (B1677639) to the quinazoline core. beilstein-journals.org

This strategy has been successfully employed to create a wide range of biologically active molecules:

Anticancer Agents: Quinazoline derivatives have been functionalized with benzene (B151609) sulfonamide moieties to yield potent inhibitors of carbonic anhydrase, an enzyme implicated in cancer. mdpi.com Similarly, the introduction of furan-containing side chains at the 6-position has led to compounds with significant inhibitory activity against the epidermal growth factor receptor (EGFR). mdpi.com Hybrid molecules combining the quinazoline scaffold with a triazole ring have been developed as acetylcholinesterase inhibitors for potential use in Alzheimer's disease. arabjchem.org

Antimicrobial Agents: The introduction of a thiazolidinone moiety, another biologically active heterocycle, at the 2- and 3-positions of a 6-bromo-quinazolin-4-one core has been reported to yield compounds with antimicrobial activity. biomedpharmajournal.org Furthermore, 2,4-diaminoquinazolines with aralkyl or heterocyclic methylamino groups at the 6-position have been investigated as antimetabolites against drug-resistant malaria and Chagas' disease. researchgate.net

Dual-Target Inhibitors: By incorporating substituted anilide and sulfamoylphenyl fragments, researchers have synthesized quinazoline derivatives that act as dual inhibitors of EGFR and carbonic anhydrase IX (CAIX), both of which are important targets in cancer therapy. arabjchem.org

The diversity of these side chains and heterocyclic systems allows for extensive exploration of the chemical space around the this compound core, leading to the discovery of novel compounds with optimized biological profiles. ekb.eg

Table 2: Examples of this compound Derivatives with Functional Side Chains/Heterocycles

| Compound Class | Introduced Moiety | Synthetic Strategy | Resulting Bioactivity | Reference |

| 4-Arylamino-6-(5-substituted furan-2-yl)quinazolines | Substituted furan (B31954) ring | Multi-step synthesis from 4-chloroquinazoline intermediate. | Potent EGFR inhibitors. | mdpi.com |

| Quinazoline-triazole hybrids | 1,2,3-triazole ring | Click chemistry or multi-step synthesis. | Acetylcholinesterase (AChE) inhibition. | arabjchem.org |

| Quinazolines with piperazine (B1678402) moiety | Piperazine ring | Substitution reactions with 4-chloroquinazoline. | Antitumor activity against various cancer cell lines. | mdpi.com |

| 2,3,6-Trisubstituted Quinazolin-4-ones | Phenylimino thiazolidinone group | Condensation reaction with aromatic aldehydes. | Antimicrobial and antifungal activity. | biomedpharmajournal.org |

| Quinazoline-based exciplex-forming compounds | Carbazole, dimethyldihydroacridine, or phenothiazine donors | Copper-catalyzed cyclization followed by nucleophilic aromatic substitution. | Potential applications in organic light-emitting diodes (OLEDs). | beilstein-journals.org |

Elucidation of Structure Activity Relationships Sar for Quinazoline 2,6 Diamine Analogs

Impact of Positional Isomerism and Substituent Effects on Biological Profiles

The biological activity of di- and triamino-substituted quinazolines is highly dependent on the location of the amino groups on the heterocyclic ring system. A comparative analysis of 2,6-diamine analogs with 2,4-diamine, 4,6-diamine, and 2,4,6-triamine isomers reveals distinct pharmacological profiles, particularly in anticancer and antiparasitic applications.

Comparison with 2,4-Diamine Analogs: The 2,4-diaminoquinazoline scaffold is a well-explored pharmacophore. Numerous derivatives have been synthesized and evaluated for a range of therapeutic activities, including anticancer, antibacterial, and antimalarial properties. researchgate.netacs.org For instance, a series of 2,4-diaminoquinazoline analogs of the folic acid antagonist methotrexate (B535133) were potent inhibitors of dihydrofolate reductase (DHFR). nih.gov In the context of anticancer research, 2-anilino-4-alkylaminoquinazoline derivatives have shown promising inhibitory effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and colon cancer (HCT-116). semanticscholar.org Their mechanism is often linked to the inhibition of key enzymes like receptor tyrosine kinases (e.g., EGFR) or DNA-binding and subsequent inhibition of topoisomerases. semanticscholar.org Furthermore, 2,4-diaminoquinazoline derivatives have been identified as novel inhibitors of heat shock protein 90 (Hsp90), a key target in cancer therapy. In the realm of infectious diseases, N2,N4-disubstituted quinazoline-2,4-diamines are effective inhibitors of DHFR in methicillin-resistant Staphylococcus aureus (MRSA).

Comparison with 4,6-Diamine Analogs: Research into 4,6-disubstituted quinazoline (B50416) derivatives has also yielded compounds with significant biological activity. Studies have shown that novel 4,6-disubstituted quinazolines possess both anti-inflammatory and anticancer activities. nih.gov For example, a series of these compounds, synthesized from anthranilic acid derivatives, exhibited promising cytotoxic activity against U937 leukemia cell lines. nih.gov The synthetic pathway often involves the formation of a quinazolone intermediate, which is then chlorinated and further substituted to yield the final 4,6-disubstituted products. nih.gov

Comparison with 2,4,6-Triamine Analogs: The introduction of a third amino group at the 6-position, creating the quinazoline-2,4,6-triamine scaffold, has led to the development of potent cytotoxic agents. A study detailing the synthesis of quinazoline-2,4,6-triamine derivatives found that several compounds exhibited high cytotoxic activity against HCT-15 (colon cancer), SKOV-3 (ovarian cancer), and MDA-MB-231 (breast cancer) cell lines. researchgate.net Specifically, derivatives with certain substitutions showed IC50 values significantly lower than reference drugs like Gefitinib (B1684475). researchgate.net This scaffold has also been explored for antiprotozoal activity, with nitrobenzoyl-substituted derivatives at the 6-position showing potent effects against Trypanosoma cruzi. researchgate.net The compound 5-chloro-N'6'-(2,5-dimethoxy-benzyl)-quinazoline-2,4,6-triamine (QN254) has been evaluated as a potent antimalarial drug candidate, showing activity against pyrimethamine-resistant Plasmodium falciparum strains by inhibiting DHFR. nih.gov

The table below summarizes the comparative biological activities of these quinazoline isomers.

| Quinazoline Isomer Class | Primary Biological Activities | Example Derivatives and Findings |

| Quinazoline-2,6-diamine | Neurotensin Receptor 1 Agonists, Potential Cytotoxic Agents | Derivatives such as 4-(4-(2-methoxyphenyl)piperidin-1-yl)-N2,N2-dimethyl-N6,N6-dipropyl-quinazoline-2,6-diamine have been synthesized. googleapis.comgoogle.com The related 2,6-diaminoquinazolin-4(3H)-one derivatives have been evaluated for cytotoxic activity. researchgate.net |

| Quinazoline-2,4-diamine (B158780) | Anticancer, Antibacterial, Antimalarial, Antiviral | Potent inhibitors of DHFR, EGFR, and Hsp90. nih.govsemanticscholar.org Active against MRSA and various cancer cell lines. semanticscholar.org Some derivatives show inhibition of alphaviruses like Chikungunya. |

| Quinazoline-4,6-diamine | Anti-inflammatory, Anticancer | Derivatives have shown cytotoxic activity against leukemia cell lines (U937). nih.gov |

| Quinazoline-2,4,6-triamine | Anticancer, Antiprotozoal (Antimalarial, Antichagasic) | Potent cytotoxicity against colon, ovarian, and breast cancer cell lines. researchgate.net Nitro-substituted derivatives are active against T. cruzi. researchgate.net QN254 is a potent inhibitor of drug-resistant P. falciparum. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focusing exclusively on the this compound series are not extensively documented in the reviewed literature, numerous QSAR analyses have been successfully applied to other diaminoquinazoline isomers, particularly the 2,4-diaminoquinazolines. These studies provide a valuable framework for understanding the key structural features that govern activity and can inform the future design of QSAR models for the 2,6-diamine series.

QSAR studies on 2,4-diaminoquinazoline derivatives have been conducted to predict their activity for various therapeutic targets, including spinal muscular atrophy (SMA), tuberculosis, and cancer. nih.govijpsonline.com For example, a robust QSAR model was developed to predict the survival motor neuron-2 (SMN2) promoter activity of 2,4-diaminoquinazoline derivatives for potential SMA treatment. nih.govtandfonline.com This model, generated using multiple linear regression (MLR), successfully predicted the activity of new compounds. nih.gov Similarly, 2D and 3D-QSAR studies on 2,4-diaminoquinazolines as antitubercular agents revealed that features like hydrogen bond acceptors, donors, and aromatic rings with electronegative atoms are crucial for activity. ijpsonline.com

In the context of anticancer activity, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to quinazoline derivatives targeting the Epidermal Growth Factor Receptor (EGFR). frontiersin.orgnih.gov These models use steric and electrostatic field descriptors to generate contour maps, which highlight the regions around the molecule where modifications can enhance or diminish biological activity. nih.govjbclinpharm.org For instance, 3D-QSAR analysis of quinazoline-4(3H)-one analogs as EGFR inhibitors identified key structural requirements and was used to design novel, more potent compounds. nih.gov

The table below summarizes key aspects of representative QSAR studies on diaminoquinazoline derivatives, which could guide future modeling of the 2,6-diamine series.

| QSAR Study Focus | Quinazoline Scaffold | Method(s) Used | Key Findings/Descriptors |

| Spinal Muscular Atrophy | 2,4-Diaminoquinazoline | Multiple Linear Regression (MLR) | Developed robust models to predict SMN2 promoter activity, enabling the design of new, highly active compounds. nih.govtandfonline.com |

| Antitubercular Activity | 2,4-Diaminoquinazoline | 2D-QSAR, 3D-QSAR, Pharmacophore Mapping | Identified the importance of hydrogen bond acceptors/donors and aromatic features for anti-TB activity. ijpsonline.com |

| Anticancer (EGFR Inhibition) | Quinazoline Derivatives | 3D-QSAR (CoMFA, CoMSIA), k-Nearest Neighbor (kNN-MFA) | Contour maps revealed that electrostatic and steric properties are critical for EGFR inhibition. frontiersin.orgnih.govjbclinpharm.org |

| Staphylococcus aureus DHFR Inhibition | 7-Aryl-2,4-diaminoquinazoline | Multiple Linear Regression (MLR) | The model indicated the importance of pKa and molar refractivity for inhibitory activity against SaDHFR. bohrium.com |

Investigation of Stereochemical Influences on Pharmacological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of pharmacological activity. Since biological targets like enzymes and receptors are themselves chiral, they often exhibit a high degree of stereoselectivity when interacting with chiral drug molecules. nih.gov Consequently, the different enantiomers of a racemic drug can have vastly different biological activities, with one enantiomer being highly active (the eutomer) while the other may be less active or even inactive (the distomer). nih.gov

In the realm of quinazoline chemistry, the influence of stereochemistry has been a subject of investigation, particularly for derivatives that possess chiral centers or exhibit axial chirality. For example, the chiral resolution of a racemic Hsp90 inhibitor, 2-amino-7-[4-fluoro-2-(3-pyridyl)phenyl]-4-methyl-7,8-dihydro-6H-quinazolin-5-one oxime, revealed that the (S)-stereoisomer was a significantly more potent Hsp90 inhibitor than its (R)-enantiomer. researchgate.net This difference in potency underscores the importance of a specific 3D conformation for effective binding to the target protein.

The development of methods for the enantioselective synthesis and chiral resolution of quinazoline derivatives is therefore crucial. Recent advances include the catalytic asymmetric synthesis of axially chiral quinazolinones, which are compounds that are chiral due to hindered rotation around a C-N, N-N, or C-C bond. mdpi.com Methodologies such as atroposelective halogenation, kinetic resolution, and photoredox deracemization have been successfully employed. mdpi.com Chiral High-Performance Liquid Chromatography (HPLC) using chiral stationary phases, such as α1-acid glycoprotein (B1211001) (Chiral-AGP), is a common and effective technique for separating the enantiomers of quinazolone derivatives, allowing for the evaluation of their individual pharmacological profiles. acs.org

For any this compound derivative that is chiral, it would be imperative to separate the enantiomers and evaluate their biological activities independently. This approach provides a deeper understanding of the SAR and can lead to the development of more potent and selective therapeutic agents by focusing on the more active stereoisomer.

Mechanistic Pharmacology and Biological Targets of Quinazoline 2,6 Diamine Derivatives

Comprehensive Analysis of Receptor Binding and Ligand-Target Interactions

The quinazoline (B50416) scaffold, particularly its diamine derivatives, serves as a privileged structure in medicinal chemistry due to its ability to form key interactions with various biological targets. The arrangement of nitrogen atoms in the quinazoline ring allows it to act as both a hydrogen bond donor and acceptor, facilitating binding within the active sites of enzymes.

Molecular modeling and co-crystal structures have provided detailed insights into these interactions. In the context of protein kinases, the quinazoline nucleus frequently binds to the ATP-binding site, mimicking the adenine (B156593) portion of ATP. A crucial interaction often involves the N1 atom of the quinazoline ring forming a hydrogen bond with the "hinge" region of the kinase domain. For instance, in Epidermal Growth Factor Receptor (EGFR), this hinge binding is a well-established mechanism for potent inhibition. nih.govmdpi.com Substituents at the 6-position of the quinazoline ring, a key feature of quinazoline-2,6-diamine derivatives, often project towards the solvent-exposed region or can be modified to form additional interactions, enhancing potency and selectivity. researchgate.net

For Dihydrofolate Reductase (DHFR), quinazoline derivatives act as antifolates, competitively inhibiting the binding of the natural substrate, dihydrofolic acid. nih.gov The 2,4-diamine substitution pattern is particularly effective, mimicking the pteridine (B1203161) ring of folic acid. The interactions involve hydrogen bonding with key residues like Asp27 in E. coli DHFR.

In the case of protein lysine (B10760008) methyltransferases like G9a, the 2,4-diaminoquinazoline scaffold fits into the substrate-binding pocket. A high-resolution X-ray crystal structure of a G9a-inhibitor complex revealed that the 2,4-diamino groups form critical hydrogen bonds, while other parts of the molecule establish van der Waals and hydrophobic interactions within the active site. nih.govacs.org

Similarly, for carbonic anhydrases, derivatives featuring a sulfonamide group attached to the quinazoline scaffold show potent inhibition. The sulfonamide moiety coordinates with the zinc ion in the enzyme's active site, a classic mechanism for this class of inhibitors, while the quinazoline portion can interact with amino acid residues lining the active site cavity. mdpi.comresearchgate.net

Enzyme Inhibition Studies

Derivatives of this compound and related diaminoquinazolines have been extensively studied as inhibitors of several key enzyme families, demonstrating their broad therapeutic potential.

Dihydrofolate Reductase (DHFR) Inhibition

Quinazoline-based compounds are well-established inhibitors of DHFR, an essential enzyme for DNA synthesis and cell replication. nih.gov Their mechanism involves competing with the endogenous substrate, dihydrofolate, thereby disrupting the production of tetrahydrofolate and halting the synthesis of purines and thymidylate. nih.govjpionline.org This makes DHFR an attractive target for antimicrobial and anticancer therapies.

Several this compound derivatives and related compounds have shown potent DHFR inhibition. For example, a series of 1,3-diamino-7H-pyrrol[3,2-f]quinazoline derivatives were designed and synthesized as a new class of DHFR inhibitors, showing promise against both bacterial infections and breast cancer. acs.org One derivative, 7-[(4-aminophenyl)methyl]-7H-pyrrolo [3,2-f] quinazoline-1,3-diamine, potently inhibits E. coli DHFR with a Ki value of 7.42 nM and demonstrates uncompetitive inhibition with respect to NADPH, indicating a higher affinity for the NADPH-bound form of the enzyme. nih.gov Another compound, 5-Chloro-N'6'-(2,5-dimethoxy-benzyl)-quinazoline-2,4,6-triamine (QN254), was identified as a potent inhibitor of Plasmodium falciparum DHFR, with an IC₅₀ of 9 nM against a highly resistant strain. nih.gov

| Compound/Derivative Name | Target Enzyme | Inhibitory Activity (IC₅₀/Kᵢ) | Source(s) |

| 7-[(4-aminophenyl)methyl]-7H-pyrrolo [3,2-f] quinazoline-1,3-diamine | E. coli DHFR | Kᵢ = 7.42 nM | nih.gov |

| 5-Chloro-N'6'-(2,5-dimethoxy-benzyl)-quinazoline-2,4,6-triamine (QN254) | P. falciparum DHFR | IC₅₀ = 9 nM | nih.gov |

| 7,8-dialkyl-1,3-diaminopyrrolo[3,2-f]quinazolines | Fungal and Human DHFR | Kᵢ as low as 7.1 pM and 0.1 pM, respectively | acs.org |

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) Inhibition

The quinazoline scaffold is a cornerstone in the development of EGFR tyrosine kinase inhibitors, a major target in cancer therapy. brieflands.com Overexpression of EGFR is common in many cancers, and its inhibition can block signaling pathways that lead to cell proliferation and tumor growth. google.com Several FDA-approved drugs, such as gefitinib (B1684475) and erlotinib, are based on the 4-anilinoquinazoline (B1210976) structure. nih.gov

Derivatives incorporating the this compound core have been specifically investigated for this activity. A novel series of quinazoline-2,4,6-triamine derivatives was synthesized, with some compounds showing inhibitory activity against EGFR-TK in the micromolar range. brieflands.com For instance, compound 10e from this series had an IC₅₀ value of 3.53 μM. brieflands.com Other research has focused on modifying the 6-position of the quinazoline ring. 4-arylamino-6-(5-substituted furan-2-yl)quinazoline derivatives showed potent inhibition, with one compound exhibiting an IC₅₀ of 5.06 nM against wild-type EGFR. mdpi.com The addition of a Michael acceptor group at the 6-position can lead to irreversible binding to a cysteine residue (Cys-773) in the ATP-binding pocket of EGFR, a strategy used to develop second-generation inhibitors. researchgate.net

| Compound/Derivative Name | Target Enzyme | Inhibitory Activity (IC₅₀) | Source(s) |

| A quinazoline-2,4,6-triamine derivative (10e) | EGFR-TK | 3.53 μM | brieflands.com |

| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine | EGFR | 0.096 μM | mdpi.com |

| 4-arylamino-6-(furan-2-yl)quinazoline derivative | EGFR (wild type) | 5.06 nM | mdpi.commdpi.com |

| 4-chloro-6-ureidoquinazoline derivative | EGFR | 0.37–1 μM (against various cell lines) | mdpi.com |

Protein Lysine Methyltransferase (e.g., G9a, GLP) Inhibition

Protein lysine methyltransferases, particularly G9a (also known as EHMT2) and the related G9a-like protein (GLP, or EHMT1), are epigenetic modifiers that are overexpressed in various cancers. nih.gov They catalyze the methylation of histone H3 on lysine 9 (H3K9), a mark associated with transcriptional repression. The 2,4-diaminoquinazoline scaffold has been pivotal in developing potent and selective inhibitors for these enzymes.

The compound BIX-01294, a 2,4-diamino-6,7-dimethoxyquinazoline, was an early selective inhibitor of G9a and GLP. acs.org Structure-activity relationship (SAR) studies on this template led to the discovery of significantly more potent inhibitors. UNC0224, a 2,4-diamino-7-aminoalkoxy-quinazoline, was identified as a potent G9a inhibitor. nih.gov Further optimization based on a co-crystal structure of G9a with UNC0224 resulted in UNC0321, which has a picomolar potency (Kᵢ = 63 pM) for G9a. nih.govacs.org Efforts have also been made to develop GLP-selective inhibitors from the same scaffold, leading to compounds like MS3748 and MS3745, which show 59- and 65-fold selectivity for GLP over G9a, respectively. osti.govresearchgate.net

| Compound/Derivative Name | Target Enzyme(s) | Inhibitory Activity (IC₅₀/Kᵢ) | Source(s) |

| UNC0224 | G9a | Potent inhibitor (specific value not stated in abstract) | nih.gov |

| UNC0321 | G9a | Kᵢ = 63 pM | nih.govacs.org |

| UNC0638 | G9a / GLP | G9a < 15 nM / GLP = 19 nM | researchgate.net |

| UNC0642 | G9a / GLP | G9a ≈ GLP < 2.5 nM | researchgate.net |

| MS3748 (analog 13) | GLP (selective) | 59-fold higher potency for GLP over G9a | osti.govresearchgate.net |

| MS3745 (analog 17) | GLP (selective) | 65-fold higher potency for GLP over G9a | osti.govresearchgate.net |

Other Protein Kinase Inhibition Profiles (e.g., PI3K, Aurora Kinase, Src, Abl)

The versatility of the quinazoline scaffold extends to the inhibition of a wide range of other protein kinases implicated in cancer and other diseases.

PI3K (Phosphoinositide 3-kinase): A series of 6-aryl-4-phenylamino-quinazoline analogs were identified as inhibitors of phosphoinositide-3-kinase, which is a key component of a major cell survival pathway. mdpi.com

Aurora Kinase: These are serine/threonine kinases crucial for mitotic progression. Quinazoline derivatives have been developed as inhibitors of both Aurora A and Aurora B kinases, with one hybrid compound showing inhibition in the nanomolar range (Aurora A IC₅₀ = 77 nM; Aurora B IC₅₀ = 145 nM). scielo.br

Src and Abl Kinases: Derivatives of quinazoline have been evaluated as dual inhibitors of Src and Abl kinases. ekb.eg Dasatinib, a multi-kinase inhibitor that targets Src and Abl, has a structural relationship with some quinazoline derivatives. Additionally, specific styrylquinazoline (B1260680) derivatives have been found to inhibit ABL kinase activity, with some showing high potency. nih.gov One such derivative, IS1, inhibited ABL kinase activity by over 90% at a concentration of 0.5 µM. nih.gov

| Compound/Derivative Name | Target Enzyme(s) | Inhibitory Activity (IC₅₀) | Source(s) |

| 6-aryl-4-phenylamino-quinazoline analog | PI3K | Not specified | mdpi.com |

| Imatinib-ZM447439 hybrid (Compound 80) | Aurora A / Aurora B | IC₅₀ = 77 nM / IC₅₀ = 145 nM | scielo.br |

| Styrylquinazoline derivative (IS1) | ABL Kinase | 90.81% inhibition at 0.5 µM | nih.gov |

| 2-methyl piperidine (B6355638) quinazoline derivative | Src / Abl Kinase | Potent dual inhibitors | ekb.eg |

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are a family of metalloenzymes that catalyze the hydration of carbon dioxide. Certain isoforms, particularly CA IX and CA XII, are overexpressed in tumors and are linked to cancer progression, making them valuable therapeutic targets. Quinazoline derivatives, typically bearing a benzenesulfonamide (B165840) moiety, have been synthesized as potent inhibitors of various CA isoforms. mdpi.comresearchgate.net

A series of Schiff's bases based on a quinazoline-linked benzenesulfonamide scaffold were investigated for their inhibitory activity against human (h) CA isoforms I, II, IX, and XII. nih.govmdpi.com Many of these compounds proved to be effective hCA II inhibitors with Kᵢ values ranging from 10.8 to 52.6 nM, comparable to the standard drug Acetazolamide (AAZ). nih.govmdpi.com The same series showed compelling inhibition of the tumor-associated isoform hCA IX, with Kᵢ values between 10.5 and 99.6 nM. nih.gov Other quinazolinone derivatives have also demonstrated potent, nanomolar-level inhibition of hCA I and hCA II. nih.gov

| Compound/Derivative Class | Target Enzyme(s) | Inhibitory Activity (Kᵢ) | Source(s) |

| Quinazoline-linked benzenesulfonamide Schiff's bases | hCA II | 10.8–52.6 nM | nih.govmdpi.com |

| Quinazoline-linked benzenesulfonamide Schiff's bases | hCA IX | 10.5–99.6 nM | nih.gov |

| Quinazoline-linked benzenesulfonamide Schiff's bases | hCA XII | 5.4–25.5 nM | nih.gov |

| 3-(4-Aminosulfonyl)-phenyl-2-mercapto-substituted-4(3H)-quinazolinones | hCA II | 0.25–10.8 nM | nih.gov |

Cyclooxygenase (COX) Inhibition

The quinazoline scaffold is a key component in the development of anti-inflammatory agents, with many derivatives exhibiting inhibitory activity against cyclooxygenase (COX) enzymes. nih.govorientjchem.org These enzymes, COX-1 and COX-2, are central to the inflammatory process as they catalyze the synthesis of prostaglandins (B1171923) from arachidonic acid. nih.gov While COX-1 is constitutively expressed and involved in primary prostanoid response, COX-2 is inducible and its levels rise during inflammation. nih.gov Consequently, selective COX-2 inhibition is a primary goal for anti-inflammatory therapies to minimize side effects associated with COX-1 inhibition. rajpub.com

Several quinazoline derivatives have been synthesized and evaluated for their COX inhibitory potential. For instance, a series of 2,4,7-substituted quinazolines were designed to mimic the "V" shape typical of many diarylheterocyclic COX-1 inhibitors. nih.govacs.org In one study, three series of these derivatives were prepared and tested, revealing that 11 compounds had good to excellent inhibitory activity against COX-1, with seven being completely selective for COX-1 over COX-2. nih.gov The most potent of these quinazoline inhibitors demonstrated an IC50 value of 64 nM. nih.govacs.org Further investigation showed that one of the most active compounds, 9b, likely competes with arachidonic acid for binding to the COX-1 active site. acs.org

In another study, new quinazolinone analogs were synthesized by attaching them to ibuprofen, indole (B1671886) acetamide, and thioacetohydrazide scaffolds. mdpi.com Two of these compounds, 65 and 66, showed significant COX-2 inhibitory activities with IC50 values of 0.04 ± 0.08 µM and 0.07 ± 0.22 µM, respectively, which were comparable to the standard drug celecoxib (B62257) (IC50 = 0.04 ± 0.20 µM). mdpi.com Similarly, a series of pyrazoloquinazoline derivatives were designed as dual COX-2/5-lipoxygenase (5-LOX) inhibitors. nih.govresearchgate.net One derivative, compound 3j, was particularly effective against COX-2 with an IC50 value of 47 nM, outperforming celecoxib (IC50 = 95 nM). nih.govresearchgate.net

The structural features of these quinazoline derivatives play a crucial role in their selective inhibition of COX enzymes. For example, the presence of a sulfonamide or methylsulfamoyl group is often found in selective COX-2 inhibitors. nih.govacs.org Molecular docking studies have helped to elucidate the binding modes of these compounds within the active sites of COX-1 and COX-2, providing a basis for the design of new and more selective inhibitors. nih.govnih.gov

Table 1: COX Inhibitory Activity of Selected Quinazoline Derivatives

| Compound | Target | IC50 (µM) | Selectivity | Reference |

|---|---|---|---|---|

| Quinazoline Derivative | COX-1 | 0.064 | Selective for COX-1 | nih.govacs.org |

| Compound 65 | COX-2 | 0.04 ± 0.08 | Comparable to Celecoxib | mdpi.com |

| Compound 66 | COX-2 | 0.07 ± 0.22 | Comparable to Celecoxib | mdpi.com |

| Compound 3j | COX-2 | 0.047 | Superior to Celecoxib | nih.govresearchgate.net |

| Celecoxib (Reference) | COX-2 | 0.095 | - | nih.govresearchgate.net |

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Inhibition of dipeptidyl peptidase-4 (DPP-4) is a well-established therapeutic strategy for the management of type 2 diabetes mellitus. wikipedia.orgjetir.org DPP-4 is an enzyme that rapidly inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). jetir.orgjst.go.jp By inhibiting DPP-4, the activity of these incretins is prolonged, leading to enhanced insulin (B600854) secretion and improved blood glucose control. wikipedia.orgjetir.org The quinazoline scaffold has been identified as a promising framework for the development of potent and selective DPP-4 inhibitors. wikipedia.orgjetir.org

Numerous studies have focused on the design and synthesis of quinazoline-based DPP-4 inhibitors. For example, spiro cyclohexane-1,2'-quinazoline derivatives have been developed based on the structure of linagliptin (B1675411), a known DPP-4 inhibitor. nih.gov These compounds demonstrated potent DPP-4 inhibition, with IC50 values in the nanomolar range (0.0005-0.0089 nM), which is significantly more active than linagliptin (IC50: 0.77 nM). nih.gov

In another approach, novel N3-benzylidene(substituted)-2-phenyl-N4-(thiazol-2-yl)-quinazoline-3,4-(4H)-diamine derivatives were synthesized and evaluated. researchgate.net One compound from this series, 7g, exhibited a remarkable DPP-4 inhibitory activity with an IC50 of 0.76 nM. researchgate.net Similarly, a series of thiazole-clubbed quinazoline derivatives were developed, with compound 27 showing an IC50 of 1.12 nM and good selectivity over related proteases like DPP-8 and DPP-9. brieflands.com

The structural characteristics of these quinazoline derivatives are critical for their potent and selective DPP-4 inhibition. Molecular docking studies have been instrumental in understanding the interactions between these compounds and the DPP-4 active site, guiding further optimization. jetir.orgijpsjournal.com For instance, the replacement of the quinazolinone ring with other heterocycles has been explored to improve metabolic stability and reduce off-target effects, such as inhibition of CYP450 enzymes. wikipedia.org

Table 2: DPP-4 Inhibitory Activity of Selected Quinazoline Derivatives

| Compound Series | Key Structural Feature | IC50 Range (nM) | Reference |

|---|---|---|---|

| Spiro cyclohexane-1,2'-quinazolines | Hybrid with heterocyclic rings | 0.0005 - 0.0089 | nih.gov |

| N3-benzylidene-N4-(thiazol-2-yl)-quinazolines | Thiazoline moiety | 0.76 (for compound 7g) | researchgate.net |

| Thiazole-clubbed quinazolines | Thiazole (B1198619) ring | 1.12 (for compound 27) | brieflands.com |

Modulation of Key Cellular Signaling Pathways

Wnt Signaling Pathway Regulation

The Wnt signaling pathway is a critical regulator of cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer. Recent research has highlighted the potential of quinazoline derivatives to modulate the Wnt signaling cascade. While direct studies on this compound are limited in this context, broader research on the quinazoline scaffold provides valuable insights.

For instance, certain quinazoline-based compounds have been shown to interfere with key components of the Wnt pathway. This can occur through various mechanisms, such as inhibiting the activity of kinases involved in Wnt signal transduction or by downregulating the expression of Wnt target genes. The modulation of this pathway by quinazoline derivatives can lead to anti-proliferative and pro-apoptotic effects in cancer cells, making it a promising area for therapeutic development. Further investigation into the specific interactions of this compound and its derivatives with the Wnt signaling pathway is warranted to fully elucidate their therapeutic potential.

Nuclear Factor-kappaB (NF-κB) Pathway Modulation

The Nuclear Factor-kappaB (NF-κB) signaling pathway plays a pivotal role in regulating the inflammatory response, cell survival, and proliferation. Chronic activation of the NF-κB pathway is associated with various inflammatory diseases and cancers. Quinazoline derivatives have emerged as significant modulators of this pathway, contributing to their anti-inflammatory and anti-cancer properties.

Studies have demonstrated that certain quinazoline compounds can inhibit the activation of NF-κB. This inhibition can occur at different levels of the signaling cascade, such as preventing the degradation of IκBα, an inhibitor of NF-κB, or by directly blocking the nuclear translocation of NF-κB subunits. By suppressing NF-κB activation, these compounds can reduce the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules, thereby mitigating the inflammatory response. The ability of quinazoline derivatives to modulate the NF-κB pathway underscores their potential as therapeutic agents for a range of diseases driven by inflammation and aberrant cell survival.

Induction of Apoptosis and Cell Cycle Arrest

A key strategy in cancer therapy is to induce apoptosis (programmed cell death) and inhibit the uncontrolled proliferation of malignant cells by causing cell cycle arrest. Quinazoline derivatives have been extensively studied for their ability to trigger these cellular processes in various cancer cell lines.

These compounds can induce apoptosis through both intrinsic and extrinsic pathways. This often involves the activation of caspases, a family of proteases that execute the apoptotic program, and the modulation of Bcl-2 family proteins, which regulate mitochondrial membrane permeability. Furthermore, many quinazoline derivatives have been shown to cause cell cycle arrest at different phases, most commonly at the G2/M or G1 phase. This is often achieved by altering the expression and activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). The dual ability of quinazoline compounds to induce apoptosis and halt cell cycle progression makes them a valuable class of molecules in the development of novel anti-cancer drugs.

Elucidation of Anti-Proliferative and Cytotoxic Mechanisms in Malignant Cells

The anti-proliferative and cytotoxic effects of quinazoline derivatives against malignant cells are well-documented and form the basis of their application in oncology. The mechanisms underlying these effects are multifaceted and often involve the targeting of multiple cellular processes essential for cancer cell growth and survival.

One of the primary mechanisms is the inhibition of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR). Many quinazoline-based drugs are potent EGFR inhibitors, which block downstream signaling pathways that drive cell proliferation, survival, and angiogenesis. In addition to RTK inhibition, quinazoline derivatives can exert their cytotoxic effects by inducing DNA damage, generating reactive oxygen species (ROS), and inhibiting topoisomerases, enzymes that are crucial for DNA replication and repair.

The anti-proliferative activity of these compounds is also linked to their ability to interfere with other critical cellular machinery. For example, some derivatives have been shown to disrupt microtubule dynamics, leading to mitotic arrest and apoptosis. The diverse and potent mechanisms of action of quinazoline derivatives against malignant cells continue to make them a fertile ground for the discovery and development of new and more effective cancer therapies.

Investigation of Anti-Microbial Action Mechanisms (e.g., Inhibition of Macromolecular Metabolism)

The anti-microbial properties of quinazoline derivatives are significantly attributed to their ability to disrupt essential metabolic pathways in pathogens, particularly through the inhibition of macromolecular synthesis. A primary mechanism identified is the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. nih.govnih.gov DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of purines, thymidylate, and certain amino acids. By inhibiting this enzyme, quinazoline derivatives effectively halt the production of nucleic acids and proteins, leading to the cessation of microbial growth and proliferation. nih.gov

For instance, a series of N²,N⁴-disubstituted quinazoline-2,4-diamines have been identified as potent DHFR inhibitors with strong antibacterial activity against multidrug-resistant pathogens like Acinetobacter baumannii. nih.gov These agents have demonstrated potent, bactericidal effects with minimum inhibitory concentrations (MICs) as low as 0.5 μM. nih.gov The efficacy of these compounds underscores the importance of the quinazoline scaffold in designing inhibitors that target bacterial DHFR.

Further research has shown that 5-Chloro-N'6'-(2,5-dimethoxy-benzyl)-quinazoline-2,4,6-triamine (QN254) is a potent inhibitor of the Plasmodium falciparum DHFR enzyme, making it a candidate for antimalarial drug development. nih.gov In addition to DHFR inhibition, some quinazoline derivatives are believed to exert their anti-microbial effects by interacting directly with microbial cell walls and DNA structures, further contributing to their lethality against bacteria and fungi. semanticscholar.org

Table 1: Anti-Microbial Activity of Representative Quinazoline Derivatives

| Compound Class | Target Organism | Mechanism of Action | Reference |

|---|---|---|---|

| N²,N⁴-disubstituted quinazoline-2,4-diamines | Acinetobacter baumannii (Multidrug-resistant) | Dihydrofolate Reductase (DHFR) Inhibition | nih.gov |

| 5-Chloro-N'6'-(2,5-dimethoxy-benzyl)-quinazoline-2,4,6-triamine (QN254) | Plasmodium falciparum | Dihydrofolate Reductase (DHFR) Inhibition | nih.gov |

| General Quinazolinone Derivatives | Gram-positive bacteria, Fungi | Interaction with cell wall and DNA structures | semanticscholar.org |

Characterization of Anti-inflammatory Cascade Intervention (e.g., TNF-α Secretion Modulation)

This compound derivatives have been shown to intervene in inflammatory cascades, primarily by modulating the production of key pro-inflammatory cytokines. dnu.dp.ua A significant mechanism is the inhibition of tumor necrosis factor-alpha (TNF-α) secretion, a central mediator in systemic inflammation. nih.govtsijournals.com

The inhibition of TNF-α is often achieved through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a transcription factor that governs the expression of numerous pro-inflammatory genes, including those for TNF-α and various interleukins (IL) such as IL-6. nih.govnih.gov Certain alkylthiourea quinazoline derivatives have been developed as selective inhibitors of NF-κB activation in macrophages. nih.gov One such compound, designated as 19 in a study, effectively blocked the translocation of the NF-κB dimer to the nucleus, leading to a potent inhibition of IL-6 production (IC₅₀ = 0.84 µM) and a less potent, yet significant, inhibition of TNF-α production (IC₅₀ = 4.0 µM). nih.gov This demonstrates a targeted intervention in the inflammatory signaling cascade.

In addition to NF-κB, other pathways are also targeted. Some quinazoline derivatives have been found to inhibit p38 mitogen-activated protein kinase (MAPK), another crucial component in the signaling pathway that regulates the synthesis of TNF-α and IL-1β. tsijournals.com By targeting these central nodes of the inflammatory response, quinazoline derivatives can effectively reduce the pathological outcomes of chronic inflammatory conditions. dnu.dp.uanih.gov

Table 2: Anti-Inflammatory Activity of a Quinazoline Derivative

| Compound | Target | IC₅₀ (µM) | Effect | Reference |

|---|---|---|---|---|

| Compound 19 (an alkylthiourea quinazoline) | IL-6 Production | 0.84 | Inhibition | nih.gov |

| Compound 19 (an alkylthiourea quinazoline) | TNF-α Production | 4.0 | Inhibition | nih.gov |

Identification of Anti-Oxidant Mechanisms (e.g., Free Radical Scavenging)

The anti-oxidant properties of quinazoline derivatives are well-documented and are primarily attributed to their ability to act as free radical scavengers. mdpi.commdpi.comtjpr.orgresearchgate.net Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Quinazoline derivatives can mitigate this stress by donating a hydrogen atom or an electron to stabilize free radicals. researchgate.netsapub.org

The free radical scavenging activity of these compounds is commonly evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. mdpi.comtjpr.orgsapub.org In this assay, the ability of a compound to reduce the stable DPPH radical is measured spectrophotometrically. Studies on various novel quinazoline derivatives have demonstrated significant DPPH scavenging activity. mdpi.comsapub.org For example, certain 2-thioxobenzo quinazoline analogs and 2-phenoxy benzo triazoloquinazoline derivatives have shown high free radical scavenging capabilities, comparable to the standard antioxidant butylated hydroxytoluene (BHT). mdpi.com

The structural features of the quinazoline ring system, including the presence of electron-donating groups, are believed to contribute to their anti-oxidant capacity. sapub.org For instance, a spiroquinazoline (B1250128) derivative, compound 5 , exhibited significant antioxidant activity that increased with concentration, effectively blocking oxidation processes in biochemical assays. tjpr.org This free radical scavenging mechanism positions quinazoline derivatives as promising agents for combating oxidative stress-related pathologies.

Table 3: Anti-Oxidant Activity of a Spiroquinazoline Derivative

| Compound | Assay | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| Compound 5 (a spiroquinazoline derivative) | DPPH Radical Scavenging | 143.7 | tjpr.org |

Inhibition of Amyloid-beta Aggregation in Neurodegenerative Contexts

In the context of neurodegenerative diseases like Alzheimer's disease, a key pathological event is the aggregation of amyloid-beta (Aβ) peptides into toxic oligomers and plaques in the brain. mdpi.comresearchgate.net Quinazoline derivatives have emerged as potent inhibitors of this aggregation process. rsc.orgwilddata.cndrugbank.com

Structure-activity relationship (SAR) studies have been conducted to optimize the quinazoline scaffold for anti-Aβ aggregation properties. These studies have revealed that substitutions at various positions on the quinazoline ring can significantly influence inhibitory potency against both Aβ₄₀ and Aβ₄₂ isoforms. rsc.org For example, in a series of 2,4-diaminoquinazoline derivatives, the placement of a chlorine atom at the 8-position of the quinazoline ring resulted in superior Aβ aggregation inhibition compared to placements at the 6- or 7-positions. rsc.org

Specific derivatives have shown remarkable potency. Compound 8h (8-chloro-N²-isopropyl-N⁴-phenethylquinazoline-2,4-diamine) was identified as a potent inhibitor of Aβ₄₀ aggregation with an IC₅₀ value of approximately 0.9 µM. rsc.org Another derivative, 15b (4-(benzylamino)quinazolin-2-ol), was found to be the most potent Aβ₄₀ aggregation inhibitor in a separate study, with an IC₅₀ of 270 nM, making it significantly more potent than reference compounds like curcumin (B1669340) and resveratrol. wilddata.cn The ability of these compounds to interfere with the initial stages of Aβ aggregation highlights their therapeutic potential in modifying the course of Alzheimer's disease. mdpi.comrsc.org

Table 4: Inhibition of Amyloid-beta (Aβ) Aggregation by Quinazoline Derivatives

| Compound | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 8h (8-chloro-N²-isopropyl-N⁴-phenethylquinazoline-2,4-diamine) | Aβ₄₀ Aggregation | ~0.9 | rsc.org |

| 9h (8-chloro-N⁴-(3,4-dimethoxyphenethyl)-N²-isopropylquinazoline-2,4-diamine) | Aβ₄₂ Aggregation | ~1.5 | rsc.org |

| 15b (4-(benzylamino)quinazolin-2-ol) | Aβ₄₀ Aggregation | 0.27 | wilddata.cn |

| 9 (N-(1-benzylpiperidin-4-yl)-N-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine) | Aβ₄₀ Aggregation | 2.3 | wilddata.cn |

Preclinical Biological Evaluation of Quinazoline 2,6 Diamine Analogs

In Vitro Assays for Pharmacological Activity Profiling

In vitro assays serve as the primary screening platform to determine the pharmacological effects of newly synthesized quinazoline (B50416) compounds at a cellular and molecular level.

Cell-based assays are fundamental in preclinical oncology research to evaluate the potential of quinazoline analogs as anticancer agents. These assays measure a compound's ability to inhibit cancer cell growth, induce cell death, and reduce cell viability.

A series of quinazoline-2,4,6-triamine derivatives were evaluated for their cytotoxic effects against three human cancer cell lines: HCT-15 (colon), SKOV-3 (ovarian), and MDA-MB-231 (breast). researchgate.net Using the MTT assay to measure cell viability, researchers found that eleven of the synthesized quinazoline derivatives demonstrated activity against all tested cell lines after 24 hours of exposure. researchgate.net Notably, compounds designated as 3e and 3f showed the highest cytotoxic activity, with IC50 values (the concentration required to inhibit 50% of cell growth) ranging from 4.5 to 15.5 μM. researchgate.net These values indicated greater potency than the reference drugs, Gefitinib (B1684475) and PD153035, which had IC50 values between 19.4 and 48.8 μM. researchgate.net

Similarly, other studies have investigated the antiproliferative activity of various quinazoline derivatives. A series of 2,4-diaminoquinazoline derivatives were tested against five cancer cell lines (PC-3, HCT-15, MCF-7, MDA-MB-231, and SK-LU-1) and a benign cell line (COS-7). umich.edu Compounds 4b , 4d , 4e , and 4i displayed the most significant antiproliferative activity across all cancer cell lines tested. umich.edu In another study, newly designed 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives showed submicromolar inhibitory activity against several tumor cell lines, with compound 13k being the most potent, exhibiting IC50 values from 0.09 μΜ to 0.43 μΜ. mdpi.com

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs. nih.govnih.gov Mechanistic studies on certain quinazoline-based compounds revealed their ability to trigger apoptosis. nih.gov For instance, compounds 8a and 9b were found to arrest HepG-2 liver cancer cells in the sub-G1 phase of the cell cycle, increasing the apoptotic cell population significantly compared to the control. nih.gov The process of apoptosis is mediated by proteins such as BAX (pro-apoptotic) and Bcl-2 (anti-apoptotic). nih.gov

| Compound | HCT-15 IC50 (μM) | SKOV-3 IC50 (μM) | MDA-MB-231 IC50 (μM) |

|---|---|---|---|

| 3e | 4.5 - 15.5 | 4.5 - 15.5 | 4.5 - 15.5 |

| 3f | 4.5 - 15.5 | 4.5 - 15.5 | 4.5 - 15.5 |

| Gefitinib (Reference) | 19.4 - 48.8 | 19.4 - 48.8 | 19.4 - 48.8 |

| PD153035 (Reference) | 19.4 - 48.8 | 19.4 - 48.8 | 19.4 - 48.8 |

Many quinazoline derivatives exert their therapeutic effects by inhibiting specific enzymes that are critical for disease progression, particularly protein kinases in cancer. nih.govsemanticscholar.orgsemanticscholar.org Enzyme inhibition assays are employed to quantify the potency of these compounds, typically reported as an IC50 value.

Quinazoline-based compounds have been extensively developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. semanticscholar.orgnih.gov Novel covalent quinazoline inhibitors, such as compounds 6d and 6h , demonstrated potent inhibitory activity against EGFR kinase, including versions with L858R and T790M mutations that confer resistance to earlier generations of inhibitors. nih.gov Another study focused on designing quinazoline derivatives as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. nih.gov The most active compounds, including 8a , 8b , 9a , 9b , and 9d , showed potent VEGFR-2 inhibition with IC50 values in the nanomolar range, comparable or superior to the standard drug sorafenib. nih.gov

Beyond cancer, quinazoline analogs have been investigated as inhibitors of other enzymes. For example, a series of 2,4-diaminoquinazoline derivatives were evaluated as potential inhibitors of dihydrofolate reductase (DHFR) in Plasmodium falciparum, the parasite responsible for malaria. nih.gov The most potent compound, 2,4-diamino-5-chloro-6-[N-(2,5-dimethoxybenzyl)amino]quinazoline , exhibited an IC50 of 9 nM, indicating its potential as an antimalarial agent. nih.gov

| Compound | Target Enzyme | Disease Context | IC50 Value | Source |

|---|---|---|---|---|

| 6d | EGFR (L858R/T790M) | Lung Cancer | Potent (not specified) | nih.gov |

| 6h | EGFR (L858R/T790M) | Lung Cancer | Potent (not specified) | nih.gov |

| 9b | VEGFR-2 | Cancer | 19.320 - 66.436 nM | nih.gov |

| 13k | PI3Kα | Cancer | Potent (not specified) | mdpi.com |

| Compound 1 | DHFR | Malaria | 9 nM | nih.gov |

Receptor binding assays are used to determine the affinity of a compound for a specific biological target. A study on novel quinazoline derivatives investigated their binding affinities for the human A2A adenosine (B11128) receptor (hA2AR), a target for neurodegenerative diseases and cancer. nih.gov Using a fluorescence polarization (FP) assay, researchers determined the inhibition constant (Ki) for a series of compounds. nih.gov The results showed that introducing a 2-furan moiety at the C4-position of the quinazoline scaffold resulted in the best binding affinities. nih.gov Compound 5m demonstrated a high affinity for hA2AR with a Ki value of 5 nM. nih.gov Further modifications, including the introduction of aminopentylpiperidine and 4-[(piperidin-1-yl)methyl]aniline substituents, maintained high binding affinities while improving solubility, as seen with compounds 9x (Ki = 21 nM) and 10d (Ki = 15 nM). nih.gov

| Compound | Binding Affinity (Ki) |

|---|---|

| 5m | 5 nM |

| 9x | 21 nM |

| 10d | 15 nM |

| 6-bromo-4-(furan-2-yl)quinazolin-2-amine (1) | 20 nM |

The quinazoline scaffold has been identified as a promising structure for the development of new antimicrobial agents. nih.gov Antimicrobial susceptibility testing is performed to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Several studies have synthesized and evaluated quinazoline derivatives for their activity against a range of bacterial and fungal pathogens. researchgate.neteco-vector.com In one study, a series of nine new 2-(2-benzylidenehydrazinyl)-6,7-dimethoxyquinazolin-4-amine derivatives were synthesized and tested. researchgate.net Compounds 2e and 2f were identified as potentially promising candidates for treating fungal infections. researchgate.net Another investigation of quinazolin-4(3H)-one derivatives found that compounds with a naphthyl radical and an amide group showed pronounced antimicrobial activity against Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.com The MIC values for some novel quinazolin-5-one derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, in some cases exceeding the reference antibiotic, cefotaxime. researchgate.net

In Vivo Efficacy Models in Diverse Disease States

Following promising in vitro results, lead compounds are advanced to in vivo models to assess their efficacy and therapeutic potential in a living organism.

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard method for evaluating the in vivo anticancer efficacy of new drug candidates. nih.gov These models allow researchers to observe the effect of a compound on tumor growth in a more complex biological environment.

The in vivo antitumor efficacy of novel quinazoline derivatives acting as irreversible dual EGFR/HER2 inhibitors was assessed in NCI-H1975 lung cancer xenografts in mice. nih.gov Compounds 6d and 6h , which showed excellent in vitro activity, were subjected to these in vivo studies to confirm their therapeutic potential. nih.gov Similarly, the antitumor efficacy of another quinazolinone derivative, compound (136) , was validated in xenograft models, where it was shown to inhibit the PI3K pathway by reducing the levels of key downstream proteins in tumor tissues. nih.gov These studies are critical for demonstrating that the potent in vitro activity of a compound translates into a tangible therapeutic effect in vivo.

Infectious Disease Models

The therapeutic potential of quinazoline-2,6-diamine analogs has been investigated in a variety of preclinical models for infectious diseases, demonstrating a broad spectrum of activity against parasitic and bacterial pathogens.

Murine Malaria Models:

Research into 2-anilino quinazoline analogs has revealed their potent antimalarial properties. These compounds have demonstrated significant activity against multidrug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. In preclinical murine models of malaria, orally administered 2-anilino quinazoline derivatives have shown efficacy in reducing the parasite burden, highlighting their potential as orally bioavailable antimalarial agents. Studies have shown that these analogs can effectively cure infections with chloroquine-resistant strains of Plasmodium in owl monkeys, although resistance to the quinazolines themselves can emerge after subcurative dosing.

Cryptococcosis Mouse Models:

Currently, there is a lack of publicly available preclinical data on the evaluation of this compound analogs specifically in murine models of cryptococcosis. While various mouse models of cryptococcosis are well-established for studying the pathogenesis of the disease and for testing antifungal compounds, studies detailing the in vivo efficacy of this particular class of quinazolines against Cryptococcus neoformans or Cryptococcus gattii have not been reported in the reviewed literature.

Leishmaniasis Models:

N2,N4-disubstituted quinazoline-2,4-diamine (B158780) analogs have been identified as promising antileishmanial agents. In vitro studies have demonstrated their efficacy against both Leishmania donovani and Leishmania amazonensis. The therapeutic potential of these compounds has been further confirmed in in vivo models. One particular analog, a 6-n-pentyl substituted quinazoline, when administered to a murine model of visceral leishmaniasis, resulted in a significant reduction in liver parasitemia. These findings underscore the potential of the quinazoline-2,4-diamine scaffold for the development of new treatments for leishmaniasis.

Chagas Disease Models:

Quinazoline derivatives have shown considerable promise in preclinical models of Chagas disease, caused by the parasite Trypanosoma cruzi. A series of quinazoline-2,4,6-triamine derivatives, particularly those bearing nitrobenzoyl substituents, have exhibited potent in vitro activity against the epimastigote and trypomastigote forms of T. cruzi. Furthermore, a distinct series of quinazoline compounds targeting the parasite's lysyl-tRNA synthetase 1 (KRS1) has demonstrated partial efficacy in a mouse model of acute Chagas disease. These studies indicate that the quinazoline scaffold is a valuable starting point for the development of novel antichagasic drugs.

Bacterial Infection Models:

The antibacterial properties of quinazoline-2,4-diamine analogs have been evaluated in murine models of bacterial infection. N2,N4-disubstituted quinazoline-2,4-diamines have shown potent in vivo efficacy against multidrug-resistant Gram-negative bacteria, such as Acinetobacter baumannii. In a murine model of A. baumannii infection, a lead quinazoline compound demonstrated superior efficacy to the antibiotic tigecycline (B611373), achieving a higher survival rate at a lower dose. nih.gov Additionally, these compounds have shown activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). acs.org The mechanism of action for some of these analogs is believed to be the inhibition of dihydrofolate reductase (DHFR). researchgate.net

Table 1: Preclinical Evaluation of this compound Analogs in Infectious Disease Models

| Disease Model | Compound Class | Key Findings |

|---|---|---|

| Murine Malaria | 2-anilino quinazolines | Potent activity against multidrug-resistant P. falciparum; oral efficacy in murine models. |

| Cryptococcosis | This compound analogs | No preclinical data available. |

| Leishmaniasis | N2,N4-disubstituted quinazoline-2,4-diamines | Efficacy against L. donovani and L. amazonensis; reduction of liver parasitemia in a murine model of visceral leishmaniasis. |

| Chagas Disease | Quinazoline-2,4,6-triamine derivatives | Potent in vitro activity against T. cruzi; partial efficacy of a KRS1-targeting analog in a mouse model of acute disease. |

| Bacterial Infection | N2,N4-disubstituted quinazoline-2,4-diamines | In vivo efficacy against multidrug-resistant A. baumannii and MRSA. |

Inflammatory and Analgesic Models

The anti-inflammatory and analgesic potential of quinazoline derivatives has been demonstrated in various preclinical animal models.

In models of acute inflammation, such as carrageenan-induced paw edema in rats, certain quinazoline analogs have exhibited significant dose-dependent reductions in swelling. Similarly, in chronic inflammatory models like the cotton pellet-induced granuloma test, these compounds have been shown to decrease the formation of granulomatous tissue.

The analgesic effects of quinazoline derivatives have been assessed using both chemical and thermal pain models. In the acetic acid-induced writhing test in mice, a model of visceral pain, administration of quinazoline analogs led to a significant reduction in the number of writhes. Furthermore, in the hot plate test, which measures central analgesic activity, these compounds increased the pain threshold, indicating a potential central mechanism of action. Some studies suggest that the anti-inflammatory and analgesic effects of these compounds may be mediated through the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory signaling pathways.

Table 2: Preclinical Evaluation of Quinazoline Analogs in Inflammatory and Analgesic Models

| Model | Compound Class | Key Findings |

|---|---|---|

| Carrageenan-Induced Paw Edema | Quinazoline derivatives | Dose-dependent reduction in paw swelling. |

| Cotton Pellet-Induced Granuloma | Quinazoline derivatives | Decreased formation of granulomatous tissue. |

| Acetic Acid-Induced Writhing | Quinazoline derivatives | Significant reduction in the number of writhes. |

| Hot Plate Test | Quinazoline derivatives | Increased pain threshold, suggesting central analgesic activity. |

Neurodegenerative Disease Models

Quinazoline derivatives, particularly 2,4-diaminoquinazoline analogs, are being explored for their therapeutic potential in neurodegenerative diseases like Alzheimer's disease. The multifaceted nature of Alzheimer's pathology has led researchers to investigate compounds that can target multiple disease-related pathways.

In the context of Alzheimer's disease models, certain quinazoline analogs have been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of the disease. By preventing the formation of toxic Aβ oligomers and plaques, these compounds may help to mitigate neuronal damage and cognitive decline. Additionally, some quinazoline derivatives have demonstrated inhibitory activity against cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is beneficial for cognitive function. The dual action of inhibiting both Aβ aggregation and cholinesterase activity makes these quinazoline analogs attractive candidates for further development as multi-target anti-Alzheimer's agents.

Table 3: Preclinical Evaluation of Quinazoline Analogs in Alzheimer's Disease Models

| Target/Model | Compound Class | Key Findings |

|---|---|---|

| Amyloid-Beta Aggregation | 2,4-diaminoquinazoline analogs | Inhibition of Aβ peptide aggregation. |

| Cholinesterase Inhibition | Quinazoline derivatives | Inhibition of acetylcholinesterase and butyrylcholinesterase. |

Assessment of Biological Selectivity and Specificity in Complex Systems

The biological selectivity and specificity of this compound analogs are critical parameters in their preclinical evaluation, determining their potential for therapeutic efficacy and safety.

Studies on various quinazoline derivatives have provided insights into their selectivity. For instance, in the context of anticancer research, certain quinazoline analogs have demonstrated selective cytotoxicity towards cancer cell lines while exhibiting lower toxicity to normal, healthy cells. mdpi.com This selectivity is often attributed to the specific targeting of molecular pathways that are dysregulated in cancer cells.

The specificity of these compounds is closely linked to their molecular targets. For example, quinazoline-based inhibitors of dihydrofolate reductase (DHFR) have been developed to selectively target the microbial enzyme over the human counterpart, which is crucial for their antibacterial and antiprotozoal activity. Similarly, quinazoline derivatives have been designed as potent and selective inhibitors of specific protein kinases, such as hematopoietic progenitor kinase 1 (HPK1), which is involved in immune regulation. chemrxiv.org The ability to selectively inhibit a particular enzyme or receptor while minimizing off-target effects is a key determinant of a drug candidate's success.

Computational and Chemoinformatics Approaches in Quinazoline 2,6 Diamine Research

De Novo Drug Design and Lead Optimization Strategies for Quinazoline-2,6-diamine Analogs

Computational approaches play a pivotal role in the rational design of novel this compound analogs. De novo design strategies, which involve the construction of novel molecular structures from scratch, can be employed to generate diverse libraries of compounds with the potential to bind to a specific biological target. These methods often utilize fragment-based approaches, where small molecular fragments are computationally linked together to create larger, more complex molecules with desired pharmacological properties.

Lead optimization is a critical subsequent step where an identified active compound (the "lead") is chemically modified to improve its potency, selectivity, and pharmacokinetic profile. For this compound derivatives, this often involves the strategic addition or modification of functional groups at various positions on the quinazoline (B50416) scaffold. For instance, a lead optimization strategy was utilized in the design of a new series of quinazoline derivatives as multi-targeting agents for Alzheimer's disease. nih.gov This process is heavily guided by computational analyses to predict the impact of these modifications. Structure-activity relationship (SAR) studies, often performed in conjunction with computational modeling, help elucidate which chemical modifications are most likely to lead to improved therapeutic agents. nih.gov

Molecular Docking and Protein-Ligand Interaction Analysis to Predict Binding Modes

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mechanism of this compound analogs at a molecular level. By simulating the interaction between the ligand and the protein's active site, researchers can identify key amino acid residues involved in the binding and the types of interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govnih.gov